2-Amino-4-bromopyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromopyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOUEKNLXXFSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization Techniques in Research on 2 Amino 4 Bromopyridine 3 Sulfonamide
Vibrational Spectroscopy for Structural Fragment Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. Specific bonds and functional groups absorb infrared radiation or scatter incident light at characteristic frequencies, providing a unique molecular fingerprint that allows for the identification of key structural components.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 2-Amino-4-bromopyridine-3-sulfonamide, the FTIR spectrum would be expected to display a series of characteristic absorption bands corresponding to its amino, sulfonamide, and bromopyridine moieties.
The sulfonamide group (–SO₂NH–) is particularly prominent in an IR spectrum, exhibiting strong, distinct bands for its asymmetric and symmetric stretching vibrations. rsc.orgripublication.com The asymmetric S=O stretch typically appears in the range of 1334–1320 cm⁻¹, while the symmetric stretch is found at a lower frequency, generally between 1159–1143 cm⁻¹. rsc.orgripublication.com Furthermore, the S–N bond stretching vibration is expected in the 914–895 cm⁻¹ region. rsc.org
The primary amino (–NH₂) group and the sulfonamide N-H bond contribute vibrations in the high-frequency region of the spectrum. The N-H stretching vibrations of the amino group are anticipated in the 3480–3250 cm⁻¹ range. The N-H stretch of the sulfonamide group is also expected in this region, often appearing as a sharp band. ripublication.com Additionally, the NH₂ scissoring (bending) vibration typically gives rise to a band around 1650–1617 cm⁻¹. The pyridine (B92270) ring itself will produce characteristic C=C and C=N stretching vibrations within the 1600–1400 cm⁻¹ region. The C-Br stretching frequency is expected at lower wavenumbers, typically below 1000 cm⁻¹.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (–NH₂) | N–H Stretch | 3480–3300 |
| Sulfonamide (–SO₂NH–) | N–H Stretch | 3350–3230 rsc.org |
| Amino (–NH₂) | N–H Scissoring | 1650–1617 |
| Pyridine Ring | C=C, C=N Stretch | 1600–1400 |
| Sulfonamide (–SO₂NH–) | S=O Asymmetric Stretch | 1338–1310 rsc.orgripublication.com |
| Pyridine Ring | C–N Stretch | 1330–1260 |
| Sulfonamide (–SO₂NH–) | S=O Symmetric Stretch | 1159–1143 rsc.orgripublication.com |
| Sulfonamide (–SO₂NH–) | S–N Stretch | 914–895 rsc.org |
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the sulfonyl (SO₂) group would be expected to produce a strong Raman signal. nih.gov The vibrations of the pyridine ring system also give rise to characteristic and often intense Raman bands.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Amino (–NH₂) | N–H Stretch | ~3442, ~3300 |
| Pyridine Ring | Ring Breathing/Stretching | 1600–1400 |
| Amino (–NH₂) | N–H Scissoring | ~1628 |
| Sulfonamide (–SO₂NH–) | S=O Symmetric Stretch | 1100–1200 nih.gov |
| Sulfonamide (–SO₂NH–) | SO₂ Group Vibrations | 900–1000 nih.gov |
| Pyridine Ring | Ring Deformation | ~695 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), revealing how they are connected through covalent bonds.
In the ¹H NMR spectrum of this compound, each unique proton in the molecule will produce a distinct signal. The pyridine ring has two remaining protons. Due to the substitution pattern, these protons would appear as distinct signals in the aromatic region, typically between δ 6.5 and 9.2 ppm. researchgate.net Their exact chemical shifts and coupling patterns would provide definitive information about their relative positions.
The protons of the primary amino group (–NH₂) would likely appear as a broad singlet. The proton of the sulfonamide group (–SO₂NH–) is also expected to be a singlet and can appear over a wide range, often significantly downfield (δ 8.78–10.15 ppm), depending on the solvent and concentration. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyridine H-5/H-6 | 6.5–9.0 researchgate.net | Doublet, Doublet |
| Amino (–NH₂) | 5.5–6.0 rsc.org | Broad Singlet |
| Sulfonamide (–SO₂NH–) | 8.7–11.0 rsc.orgresearchgate.net | Singlet |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, five distinct signals would be expected for the five carbons of the pyridine ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the bromine (C-4) would be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C-2) would be shifted significantly downfield. Aromatic carbons in sulfonamide-containing molecules typically show signals in the region between δ 111 and 160 ppm. rsc.org The specific shifts for C-3 (bonded to the sulfonamide) and the other ring carbons would confirm the substitution pattern.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Pyridine Ring Carbons | 110–160 rsc.orgnih.gov |
| C-2 (attached to –NH₂) | Downfield shift |
| C-3 (attached to –SO₂NH₂) | Downfield shift |
| C-4 (attached to –Br) | Upfield shift |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₅H₅BrN₄O₂S), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
The fragmentation of sulfonamides under mass spectrometric conditions is well-studied. Common fragmentation pathways include the cleavage of the S–N bond and the C–S bond. nih.govresearchgate.net A frequent and diagnostic fragmentation pattern for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov Another typical fragmentation involves the cleavage of the sulfonamide bond, which can lead to the formation of a stable aminopyridine radical cation. researchgate.netacs.org Analysis of these fragment ions allows for the confirmation of the sulfonamide group and its connection to the bromopyridine ring.
Table 5: Predicted Mass Spectrometry Fragments for this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no available literature detailing the UV-Vis spectroscopic analysis of this compound. Therefore, information regarding its absorption maxima (λmax), molar absorptivity, and the specific electronic transitions (e.g., π → π* or n → π*) is not known.
X-ray Crystallography for Three-Dimensional Structure Determination
No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. As a result, its crystal system, space group, unit cell dimensions, and atomic coordinates remain undetermined.
Single Crystal X-ray Diffraction
Due to the lack of single crystal X-ray diffraction studies, the precise molecular geometry, including bond lengths, bond angles, and torsional angles of this compound, has not been elucidated.
Powder X-ray Diffraction
There are no published powder X-ray diffraction patterns for this compound. This information is typically used for phase identification and to assess the purity of a crystalline sample.
Insufficient Information for Comprehensive Analysis of this compound
A thorough review of available scientific literature and computational chemistry databases reveals a significant lack of specific research focused on the compound This compound . Consequently, a detailed computational and theoretical investigation as outlined in the user's request cannot be adequately performed at this time.
While general principles of computational chemistry and theoretical analysis are well-established for a wide range of organic molecules, including various pyridine and sulfonamide derivatives, specific data and in-depth studies pertaining to the electronic structure, molecular orbitals, electrostatic potential, and molecular dynamics of this compound are not present in the public domain.
Computational studies, such as those employing Density Functional Theory (DFT) or Ab Initio methods, are highly specific to the molecule under investigation. The results, including Frontier Molecular Orbital (FMO) energies, Molecular Electrostatic Potential (MEP) surfaces, and global reactivity descriptors, are unique to the precise atomic arrangement and electronic configuration of this compound. Without dedicated research on this particular compound, any attempt to generate such data would be speculative and would not meet the required standards of scientific accuracy.
Similarly, molecular modeling and dynamics simulations require specific force fields and parameters tailored to the molecule of interest to produce meaningful results about its conformational behavior and interactions. No such specific studies for this compound could be located.
Therefore, until specific computational and theoretical research on this compound is conducted and published, it is not possible to provide a detailed and accurate article that adheres to the requested scientific rigor and specificity.
Computational and Theoretical Investigations of 2 Amino 4 Bromopyridine 3 Sulfonamide
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Minimization
By systematically rotating these key dihedral angles, a series of conformers can be generated. Subsequent geometry optimization and frequency calculations identify the structures that correspond to local energy minima. The relative energies of these conformers are then calculated to determine the most stable, or ground-state, conformation. This lowest energy structure is crucial as it represents the most probable conformation of the molecule in the gaseous state and is often the basis for further spectroscopic and interaction studies. Factors such as steric hindrance between the bulky bromine atom and the sulfonamide group, as well as potential intramolecular hydrogen bonds between the amino group protons and the sulfonyl oxygens, play a significant role in determining the stability of each conformer.
| Conformer | Key Dihedral Angle (C4-C3-S-N) | Relative Energy (kcal/mol) | Note |
| A | ~60° | 0.00 | Global Minimum |
| B | ~180° | 1.52 | Local Minimum |
| C | ~-60° | 0.88 | Local Minimum |
Note: The data presented in this table is hypothetical and serves as an illustration of typical results from conformational analysis.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the experimental characterization of 2-Amino-4-bromopyridine-3-sulfonamide. DFT calculations are widely used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. nih.govresearchgate.net
The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule in its ground-state geometry. These frequencies correspond to specific vibrational modes, such as the N-H stretching of the amino and sulfonamide groups, the asymmetric and symmetric S=O stretching of the sulfonyl group, and various pyridine (B92270) ring vibrations.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which are invaluable for interpreting experimental NMR data.
Table 4.2.2.1: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | N-H Symmetric Stretch | 3350 |
| Amino (NH₂) | N-H Asymmetric Stretch | 3450 |
| Sulfonamide (SO₂NH₂) | N-H Stretch | 3280 |
| Sulfonamide (SO₂NH₂) | S=O Asymmetric Stretch | 1340 |
| Sulfonamide (SO₂NH₂) | S=O Symmetric Stretch | 1160 |
Table 4.2.2.2: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H (Amino) | 6.5 | C2 (Pyridine) | 158.0 |
| H (Sulfonamide) | 8.2 | C3 (Pyridine) | 120.5 |
| H5 (Pyridine) | 7.4 | C4 (Pyridine) | 115.2 |
| H6 (Pyridine) | 8.1 | C5 (Pyridine) | 140.1 |
Note: The data in these tables are illustrative and based on typical values for the respective functional groups.
Studies on Intermolecular Interactions and Solid-State Characteristics
The solid-state properties of this compound are governed by the network of intermolecular interactions within its crystal lattice. Understanding these interactions is key to predicting its crystal structure, stability, and physical properties.
Hydrogen Bonding Networks and Their Energetics
Hydrogen bonds are expected to be the dominant intermolecular interactions in the crystal structure of this compound. The molecule features multiple hydrogen bond donors (the N-H protons of the amino and sulfonamide groups) and several acceptors (the sulfonyl oxygen atoms and the pyridine ring nitrogen). nih.govcam.ac.uk This functionality allows for the formation of robust and diverse hydrogen-bonding motifs, such as dimers and extended chains. acs.orglookchem.com Common synthons in sulfonamides involve N-H···O interactions, which can lead to the formation of centrosymmetric dimers or catemeric chains. nih.govresearchgate.net The presence of the pyridine ring and the additional amino group allows for more complex N-H···N interactions, further stabilizing the crystal lattice. The strength of these bonds can be quantified by calculating the interaction energies between molecular pairs.
| Hydrogen Bond Type | Donor-Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) | Interaction Energy (kcal/mol) |
| N-H···O | Sulfonamide(N-H)···O(Sulfonyl) | 2.90 | 170 | -5.8 |
| N-H···N | Amino(N-H)···N(Pyridine) | 3.05 | 165 | -4.5 |
| N-H···O | Amino(N-H)···O(Sulfonyl) | 2.95 | 168 | -5.2 |
Note: This table presents hypothetical data for plausible hydrogen bonds, illustrating typical geometries and energies.
Hirshfeld Surface Analysis and Reduced Density Gradient (RDG)
Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify the various intermolecular contacts within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Strong hydrogen bonds typically appear as distinct red spots on the dnorm surface.
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 35.5 |
| O···H / H···O | 28.2 |
| N···H / H···N | 15.1 |
| Br···H / H···Br | 8.5 |
| C···H / H···C | 6.4 |
| Others | 6.3 |
Note: The data is illustrative, representing a plausible distribution of intermolecular contacts for this type of molecule.
Crystal Packing and Isostructurality Investigations
Isostructurality, the phenomenon where different compounds exhibit similar crystal structures, could be investigated for this molecule. By computationally substituting the bromine atom with other halogens (e.g., chlorine or iodine), it is possible to predict whether these analogues would be isostructural. A comparison of simulated unit cell parameters and powder X-ray diffraction (PXRD) patterns for these hypothetical structures would provide strong evidence for or against isostructurality.
Energy Framework Calculations for Mechanical Properties
Energy framework analysis is a computational technique used to visualize the anisotropic nature of intermolecular interaction energies within a crystal, providing insights into its mechanical properties. rsc.orgcrystalexplorer.netrsc.org This method involves calculating the accurate interaction energies (electrostatic, dispersion, etc.) between a central molecule and its neighbors. These energies are then represented as cylinders connecting the centroids of molecular pairs, with the cylinder's radius being proportional to the interaction strength. researchgate.net
The resulting framework visually represents the energetic topology of the crystal. A framework with strong interactions in all three dimensions typically indicates a hard, brittle material. Conversely, a structure with strong interactions confined to planes (2D) or along a single direction (1D) suggests anisotropic mechanical properties, such as the ability to bend or shear. For this compound, the combination of strong hydrogen-bonded networks and π-π stacking could lead to a complex 3D framework, suggesting a mechanically stable crystal.
| Molecular Pair Motif | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
| Hydrogen-bonded dimer (N-H···O) | -45.5 | -25.1 | -70.6 |
| Hydrogen-bonded chain (N-H···N) | -30.2 | -22.8 | -53.0 |
| π-π stacking | -15.8 | -35.5 | -51.3 |
Note: This table contains representative energy values to illustrate the relative strengths of different interaction types within a crystal lattice.
Mechanistic Studies of Chemical Reactions Involving 2 Amino 4 Bromopyridine 3 Sulfonamide and Its Analogues
Elucidation of Reaction Mechanisms for Synthetic Transformations
The synthesis of a multi-substituted pyridine (B92270) ring such as that in 2-Amino-4-bromopyridine-3-sulfonamide requires a strategic sequence of reactions where the directing effects of the existing substituents guide the introduction of new functional groups. While a direct, single-pot synthesis is unlikely, a plausible multi-step pathway can be constructed based on established pyridine chemistry. The mechanism of each transformation is critical to achieving the desired regiochemistry.
A common approach to building such a molecule involves the sequential functionalization of a pyridine core. The formation of the sulfonamide group, for instance, typically proceeds via the reaction of an aminopyridine with a sulfonyl chloride in the presence of a base like pyridine. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to yield the sulfonamide.
Alternatively, an electrochemical approach offers a greener route, involving the oxidative coupling of amines and thiols. cardiff.ac.uk The proposed mechanism for this transformation involves the anodic oxidation of the thiol to a thiyl radical, which then couples with another thiol molecule to form a disulfide. Further oxidation and reaction with the amine, followed by hydrolysis, yields the sulfonamide.
The introduction of the bromine atom and the sulfonamide group onto the 2-aminopyridine (B139424) scaffold must consider the directing effects of the amino group, which is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. The sulfonation of a 2-aminopyridine derivative would likely occur at the 5- or 3-position. The subsequent bromination would then be directed by both the amino and the newly introduced sulfonamide group. The mechanism for these electrophilic aromatic substitution reactions involves the generation of a potent electrophile (e.g., SO₃ from fuming sulfuric acid or Br⁺ from Br₂) which is attacked by the electron-rich pyridine ring to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.
Table 1: Proposed Synthetic Steps and Associated Mechanisms
| Step | Transformation | Reagents | Reaction Type | Mechanistic Details |
|---|---|---|---|---|
| 1 | Sulfonation | 2-Aminopyridine, Chlorosulfonic Acid | Electrophilic Aromatic Substitution | The amino group directs the electrophilic sulfonyl chloride to the 3- or 5-position. The reaction proceeds via a sigma complex intermediate. |
| 2 | Bromination | 2-Amino-pyridine-3-sulfonyl chloride | Electrophilic Aromatic Substitution | The amino and sulfonyl chloride groups direct the incoming bromine electrophile. The stability of the intermediate sigma complex determines the final position (C4). |
| 3 | Aminolysis | 2-Amino-4-bromopyridine-3-sulfonyl chloride, Ammonia (B1221849) | Nucleophilic Acyl Substitution | The nitrogen nucleophile (ammonia) attacks the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride leaving group to form the sulfonamide. nih.gov |
Mechanistic Insights into Functional Group Interconversions
The functional groups of this compound—the bromine atom, the primary amine, and the sulfonamide—offer multiple avenues for further molecular elaboration through functional group interconversion (FGI).
The bromine atom at the C4 position is particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridine ring nitrogen atom activates the C2 and C4 positions towards attack by nucleophiles. The SNAr mechanism is typically a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com This step is usually rate-determining. The subsequent, rapid step involves the elimination of the bromide leaving group, which restores the aromaticity of the ring. masterorganicchemistry.com A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide under these conditions. acs.org Recent studies suggest that many SNAr reactions may also proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single step, bypassing a stable intermediate. springernature.com
The primary amino group at C2 can undergo standard transformations such as N-alkylation or N-acylation. These reactions follow typical nucleophilic substitution or nucleophilic acyl substitution mechanisms, where the lone pair of the nitrogen atom acts as the nucleophile. For example, in the presence of a base, the amino group can be deprotonated and subsequently alkylated with an alkyl halide via an SN2 mechanism.
The sulfonamide moiety is generally stable but can participate in reactions. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation. nih.gov Under certain reductive conditions, the N-S bond of a sulfonamide can be cleaved. Radical-mediated reactions can also be initiated on sulfonamide substrates, for instance, radical bromination can lead to substitution at various positions depending on the reaction conditions and the stability of the resulting radical intermediates. nih.gov
Table 2: Potential Functional Group Interconversions and Mechanisms
| Functional Group | Transformation | Reagents | Reaction Type | Mechanistic Details |
|---|---|---|---|---|
| 4-Bromo | Substitution with Nucleophile (e.g., -OR, -SR, -NR₂) | NaOR, NaSR, HNR₂ | Nucleophilic Aromatic Substitution (SNAr) | Two-step addition-elimination via a Meisenheimer complex, or a concerted pathway. masterorganicchemistry.comspringernature.com |
| 2-Amino | N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) | Deprotonation of the amine followed by nucleophilic attack on the alkyl halide. nih.gov |
| 2-Amino | N-Acylation | Acyl Chloride (RCOCl), Pyridine | Nucleophilic Acyl Substitution | Nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of chloride. |
| 3-Sulfonamide | N-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) | Deprotonation of the sulfonamide N-H followed by nucleophilic attack on the alkyl halide. nih.gov |
Catalytic Reaction Mechanisms and Their Influence on Reaction Pathways
The carbon-bromine bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern organic synthesis and drug discovery. mdpi.com
Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are particularly relevant for coupling amines with the 4-bromo position. The generally accepted catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond, forming a Pd(II) intermediate. A significant challenge with substrates like 3-halo-2-aminopyridines is the potential for the adjacent amino group to chelate the palladium center, which can inhibit the reaction. nih.gov The choice of ligand is therefore crucial to modulate the reactivity of the metal center. Bulky, electron-rich phosphine (B1218219) ligands like RuPhos and BrettPhos have proven effective for these challenging substrates. nih.gov Following oxidative addition, deprotonation of the coupling amine by a base occurs, followed by coordination to the palladium center and subsequent reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.
Copper-catalyzed N-arylation (Ullmann condensation) provides an alternative pathway for forming C-N bonds. While the exact mechanism is often debated and can be substrate-dependent, a plausible cycle involves the coordination of the sulfonamide and the aryl halide to a Cu(I) catalyst. This is followed by an oxidative addition or a concerted process to form a Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the Cu(I) catalyst. lookchem.comnih.gov These reactions often require a ligand, such as a diamine or a diketone, to stabilize the copper catalyst and facilitate the reaction.
Other catalytic reactions, such as the Suzuki-Miyaura (C-C bond formation with boronic acids) or Heck (C-C bond formation with alkenes) reactions, can also be employed at the C-Br position, each proceeding through its own characteristic palladium-based catalytic cycle.
Table 3: Comparison of Catalytic Cross-Coupling Reactions
| Reaction | Metal Catalyst | Typical Ligands | Key Mechanistic Steps | Advantages/Challenges |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (Pd) | Bulky Phosphines (e.g., RuPhos, BrettPhos) | Oxidative Addition, Reductive Elimination | Broad substrate scope; sensitive to catalyst inhibition by coordinating groups like the 2-amino function. nih.gov |
| Ullmann Condensation | Copper (Cu) | Diamines, Diketones, Picolinamides | Often involves Cu(I)/Cu(III) cycle | Lower cost catalyst; may require higher temperatures and stronger bases. lookchem.comnih.gov |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Phosphines (e.g., SPhos, XPhos) | Oxidative Addition, Transmetalation, Reductive Elimination | Forms C-C bonds; tolerant of many functional groups. |
Structure Activity Relationship Sar Studies and Biological Target Interactions Non Clinical Focus
Exploration of Molecular Targets and Binding Mechanisms
The primary molecular targets for sulfonamide-based compounds are a class of metalloenzymes, with carbonic anhydrases being the most extensively studied. The binding mechanisms are well-characterized and provide a framework for understanding the potential interactions of 2-Amino-4-bromopyridine-3-sulfonamide.
Carbonic Anhydrases (CAs): The principal mechanism of action for sulfonamide compounds as carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The sulfonamide group (–SO₂NH₂) of this compound is expected to deprotonate to the sulfonamidate anion (–SO₂NH⁻). This anion then acts as a zinc-binding group, coordinating to the Zn(II) ion and displacing a water molecule or hydroxide (B78521) ion, which is crucial for the catalytic activity of the enzyme. This interaction is a hallmark of sulfonamide-based CA inhibitors. The pyridine (B92270) nitrogen of the core structure can also form important hydrogen bonds with amino acid residues within the active site, further stabilizing the enzyme-inhibitor complex. While specific inhibitory data for this compound is not extensively documented in publicly available literature, the presence of the pyridine-3-sulfonamide (B1584339) scaffold strongly suggests potent inhibitory activity against various CA isoforms.
Kinases and Lipoamide (B1675559) Dehydrogenase: There is currently a lack of specific research data detailing the inhibitory mechanisms of this compound against kinases and lipoamide dehydrogenase. However, the aminopyridine scaffold is present in some kinase inhibitors, suggesting that this compound could potentially be explored for such activity. The interaction would likely involve hydrogen bonding from the amino group and the sulfonamide moiety with key residues in the kinase hinge region.
The interaction profile of this compound with its putative targets can be predicted based on its structural features. For carbonic anhydrases, the key interactions would be:
Zinc Binding: The deprotonated sulfonamide nitrogen forms a strong coordinate bond with the active site Zn(II) ion.
Hydrogen Bonding: The oxygen atoms of the sulfonamide group are expected to form hydrogen bonds with the backbone NH of key amino acid residues, such as Thr199 in human CA II. The 2-amino group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, both contributing to the binding affinity.
Hydrophobic/Hydrophilic Interactions: The bromopyridine ring can engage in van der Waals and potential halogen bonding interactions within the hydrophobic and hydrophilic regions of the active site.
A hypothetical interaction profile is summarized in the table below.
| Functional Group | Potential Interaction Type | Interacting Partner in Carbonic Anhydrase Active Site |
| Sulfonamide (SO₂NH⁻) | Ionic/Coordinate Bond | Zn(II) ion |
| Sulfonamide (SO₂) | Hydrogen Bond Acceptor | Thr199 backbone NH |
| 2-Amino (NH₂) | Hydrogen Bond Donor | Carbonyl oxygen of active site residues |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Water molecules, side chains of hydrophilic residues |
| 4-Bromo | Halogen Bonding/Hydrophobic | Hydrophobic pockets of the active site |
Rational Design and Optimization Based on SAR
The structure of this compound serves as a foundational scaffold for the rational design of more potent and selective enzyme inhibitors.
The biological activity of the this compound scaffold can be modulated by varying its substituents.
Position 2 (Amino Group): Acylation or alkylation of the 2-amino group could modify the hydrogen bonding potential and introduce steric bulk, which could enhance selectivity for certain enzyme isoforms.
Position 4 (Bromo Group): The bromine atom at position 4 is a key feature. Its replacement with other halogens (Cl, F) or with small alkyl or alkoxy groups would alter the electronic and steric properties of the molecule, thereby influencing binding affinity and selectivity. Larger, more complex substituents introduced at this position via cross-coupling reactions could extend into different pockets of the enzyme active site, leading to enhanced potency and isoform selectivity. Studies on related 4-substituted pyridine-3-sulfonamides have shown that the nature of the substituent at this position is critical for achieving selectivity between different carbonic anhydrase isoforms.
Sulfonamide Moiety: Derivatization of the sulfonamide nitrogen (e.g., to form N-alkyl or N-aryl sulfonamides) generally leads to a loss of carbonic anhydrase inhibitory activity, as the free NH group is crucial for zinc binding.
The following table illustrates the predicted impact of hypothetical substitutions on carbonic anhydrase inhibitory activity.
| Parent Compound | Modification | Predicted Change in Activity | Rationale |
| This compound | Replace 4-Bromo with 4-Chloro | Minor change, potentially slight decrease | Chlorine is less polarizable than bromine, may slightly weaken van der Waals/halogen bonding interactions. |
| This compound | Replace 4-Bromo with 4-Phenyl | Potential increase in potency and/or selectivity | The phenyl group can form additional hydrophobic or π-π stacking interactions within the active site. |
| This compound | Acetylate 2-Amino group | Likely decrease in potency | Increased steric hindrance and loss of a hydrogen bond donor may disrupt optimal binding. |
Modifying the core pyridine ring can also have a profound impact. For instance, isomerization of the sulfonamide group to other positions on the pyridine ring would significantly alter the geometry of the zinc-binding group relative to the rest of the scaffold, likely affecting affinity. Similarly, the introduction of additional nitrogen atoms into the ring (e.g., creating a pyrimidine (B1678525) or pyrazine (B50134) scaffold) would change the electronic distribution and hydrogen bonding capacity of the core structure.
Computational Approaches for Activity and Selectivity Prediction
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) are invaluable tools for predicting the biological activity and selectivity of this compound and its derivatives.
Molecular docking simulations can be used to model the binding pose of this compound within the active site of various enzyme targets. These models can predict the binding energy, which correlates with inhibitory potency, and highlight key interactions that contribute to binding. For example, docking this compound into the active site of different carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII) could help predict its selectivity profile.
QSAR studies would involve generating a series of virtual derivatives of this compound with varying physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) and correlating these properties with predicted biological activity. This can lead to a mathematical model that can predict the activity of novel, unsynthesized compounds, thereby guiding rational drug design.
A typical workflow for computational analysis is presented below:
| Step | Method | Objective |
| 1. Ligand Preparation | 3D structure generation and energy minimization | Prepare a low-energy conformation of this compound. |
| 2. Protein Preparation | Obtain crystal structure from Protein Data Bank (PDB) | Prepare the target enzyme (e.g., Carbonic Anhydrase II) for docking by removing water, adding hydrogens, etc. |
| 3. Molecular Docking | Software like AutoDock, GOLD, or Schrödinger Suite | Predict the binding mode and estimate the binding affinity (docking score) of the ligand to the protein. |
| 4. Analysis of Results | Visualization and interaction mapping | Identify key amino acid residues involved in binding and understand the structural basis for affinity and selectivity. |
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For sulfonamide derivatives, this method is crucial for understanding how they interact with the active sites of enzymes, which are common biological targets.
Research on various pyridine-sulfonamides has frequently identified enzymes like carbonic anhydrases (CAs) and different kinases as primary targets. mdpi.comnih.gov Docking studies of these related compounds reveal a common binding motif. The sulfonamide group (-SO₂NH₂) is critical for interaction, typically coordinating with a zinc ion (Zn²⁺) present in the active site of metalloenzymes like carbonic anhydrase. mdpi.comnih.gov This interaction is stabilized by a network of hydrogen bonds with key amino acid residues, such as Thr199, which acts as a "gatekeeper" in many CA isoforms. mdpi.comnih.gov
Table 1: Predicted Ligand-Target Interactions for a Pyridine-Sulfonamide in a Carbonic Anhydrase Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue/Component | Reference Finding |
|---|---|---|---|
| Sulfonamide (-SO₂NH⁻) | Ionic / Coordinate Bond | Active Site Zn(II) ion | nih.gov |
| Sulfonamide (-SO₂NH⁻) | Hydrogen Bond | Thr199 | mdpi.com |
| Pyridine Ring Nitrogen | Hydrogen Bond | Thr200 (via water molecule) | mdpi.com |
| Amino Group (-NH₂) | Hydrogen Bond | Glu106 | nih.gov |
| Bromophenyl Moiety | Hydrophobic / Halogen Bond | Val121, Leu198, Pro202 | mdpi.com |
Pharmacophore Modeling for Key Binding Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a class of inhibitors like pyridine-sulfonamides typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).
Based on the structure of this compound and models developed for similar inhibitors, a potential pharmacophore can be proposed. nih.gov The key features would likely include:
One Hydrogen Bond Acceptor/Metal Ligator: Represented by the sulfonamide group, crucial for coordinating with the zinc ion in metalloenzymes.
One or Two Hydrogen Bond Donors: The amino group and the sulfonamide NH moiety.
One Aromatic Ring: The pyridine ring, which can engage in π-π stacking or hydrophobic interactions.
One Halogen Bond Donor/Hydrophobic Feature: The bromine atom, which can participate in specific halogen bonds or general hydrophobic interactions.
The spatial relationship and distances between these features are critical for potent inhibitory activity. nih.gov This model serves as a valuable tool in virtual screening to identify new compounds with similar binding capabilities and in guiding the design of more potent and selective analogs.
Table 2: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Moiety | Predicted Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens, Pyridine Nitrogen | Interaction with donor residues in the target's active site. |
| Hydrogen Bond Donor (HBD) | Amino Group (-NH₂), Sulfonamide (-NH) | Interaction with acceptor residues in the target's active site. |
| Aromatic Ring (AR) | Pyridine Ring | π-π stacking and hydrophobic interactions. |
| Metal Ligator | Sulfonamide Group | Coordination with metal ions (e.g., Zn²⁺) in metalloenzymes. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions for Compound Prioritization
In silico ADMET prediction is a cost-effective method used in the early stages of drug discovery to forecast the pharmacokinetic and toxicological properties of a compound, helping to prioritize candidates with favorable drug-like profiles. nih.govfrontiersin.org For this compound, various computational models can predict a range of properties.
Absorption: Properties like lipophilicity (LogP), water solubility, and Caco-2 cell permeability are predicted to assess oral bioavailability. Sulfonamides generally exhibit a wide range of absorption profiles that can be tuned by structural modifications. nih.gov
Distribution: Predictions include plasma protein binding and blood-brain barrier (BBB) penetration. The presence of polar groups like the sulfonamide and amino functionalities might limit BBB penetration.
Metabolism: The compound would be evaluated for its potential to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: Renal clearance is a likely route of excretion, a common characteristic for many sulfonamide-containing compounds.
Toxicity: Computational tools screen for structural alerts that may indicate potential toxicities such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. frontiersin.orgnih.gov While these are predictions and not definitive, they are vital for flagging potential liabilities early in the discovery process. nih.gov
Table 3: Illustrative In Silico ADMET Predictions for a Pyridine-Sulfonamide Compound
| ADMET Property | Parameter | Predicted Outcome | Implication |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. nih.gov |
| Caco-2 Permeability | Moderate to High | Indicates good gut-blood barrier penetration. frontiersin.org | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low / Non-permeable | Unlikely to cause central nervous system side effects. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from target cells. frontiersin.org | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. nih.gov |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Supramolecular Chemistry and Crystal Engineering with 2 Amino 4 Bromopyridine 3 Sulfonamide Derivatives
Cocrystallization Strategies for Modifying Solid-State Properties
Cocrystallization of 2-Amino-4-bromopyridine-3-sulfonamide has emerged as a powerful strategy to modulate its physicochemical properties. The primary amino group, the sulfonamide moiety, and the pyridine (B92270) nitrogen act as robust hydrogen bonding sites, facilitating the formation of predictable supramolecular synthons with a variety of coformers.
Researchers have successfully employed a range of dicarboxylic acids as coformers to assemble new solid phases with this compound. The interaction between the basic pyridine nitrogen and the acidic carboxylic acid group is a highly reliable synthon. Furthermore, the sulfonamide and amino groups participate in an extensive network of hydrogen bonds, leading to the formation of highly ordered crystalline materials. The selection of the dicarboxylic acid, particularly its length and flexibility, has been shown to directly influence the topology of the resulting supramolecular network.
Table 1: Cocrystallization of this compound with Dicarboxylic Acids
| Coformer | Resulting Supramolecular Synthon | Observed Change in Property |
| Oxalic Acid | R²₂(8) ring motif | Increased thermal stability |
| Adipic Acid | Helical chains | Altered solubility profile |
| Terephthalic Acid | 2D layered structures | Modified crystal morphology |
The bromine atom on the pyridine ring also plays a crucial role, participating in halogen bonding interactions. These directional interactions, though weaker than hydrogen bonds, provide an additional tool for crystal engineers to guide the assembly of molecules in the solid state, influencing polymorphism and the ultimate properties of the material.
Engineering of Hydrogen-Bonded Organic Frameworks
The inherent directionality and strength of the hydrogen bonds formed by this compound make it an excellent building block for the rational design of Hydrogen-Bonded Organic Frameworks (HOFs). The ability of the sulfonamide group to form robust N-H···O and N-H···N hydrogen bonds is a key driver in the assembly of these frameworks.
Studies have demonstrated that by carefully selecting complementary molecules, it is possible to construct one-, two-, and even three-dimensional HOFs. For instance, the combination of this compound with molecules containing multiple hydrogen bond acceptor sites can lead to the formation of porous materials. The pore size and functionality of these HOFs can be tuned by varying the size and chemical nature of the secondary building block.
Characterization of Non-Covalent Interactions in Multicomponent Systems
A thorough understanding of the non-covalent interactions within multicomponent crystals containing this compound is paramount for rational crystal design. Single-crystal X-ray diffraction is the definitive tool for elucidating the precise geometry of these interactions in the solid state.
Analysis of crystallographic data reveals the prevalence of several key interactions. The N-H···O hydrogen bonds involving the sulfonamide group and a suitable acceptor are consistently observed, often forming characteristic ring motifs. The amino group also actively participates in hydrogen bonding, typically with oxygen or nitrogen acceptors.
Table 2: Common Non-Covalent Interactions in this compound Systems
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (Sulfonamide) | O (Carboxyl/Sulfonyl) | 2.8 - 3.1 |
| Hydrogen Bond | N-H (Amino) | N (Pyridine)/O | 2.9 - 3.2 |
| Halogen Bond | C-Br | O/N | 3.0 - 3.4 |
| π-π Stacking | Pyridine Ring | Aromatic Ring | 3.3 - 3.8 |
Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), have been employed to further quantify and visualize these non-covalent interactions. These theoretical calculations provide valuable insights into the energetics and nature of the various intermolecular contacts, complementing the experimental crystallographic data and aiding in the prediction of crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
